Cas no 172844-08-5 (1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine)
1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- 1-(3-bromopropyl)-4,6-bis(methylsulfanyl)pyrazolo[3,4-d]pyrimidine
- 172844-08-5
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- Inchi: 1S/C10H13BrN4S2/c1-16-9-7-6-12-15(5-3-4-11)8(7)13-10(14-9)17-2/h6H,3-5H2,1-2H3
- InChI Key: RITYBAPOKJUYQI-UHFFFAOYSA-N
- SMILES: BrCCCN1C2C(=C(N=C(N=2)SC)SC)C=N1
Computed Properties
- Exact Mass: 331.97650g/mol
- Monoisotopic Mass: 331.97650g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 94.2Ų
1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM151745-1g |
1-(3-bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine |
172844-08-5 | 95% | 1g |
$609 | 2021-08-05 | |
| Chemenu | CM151745-1g |
1-(3-bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine |
172844-08-5 | 95% | 1g |
$*** | 2023-03-30 |
1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Recent Advances in the Study of 1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 172844-08-5)
The compound 1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 172844-08-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. This pyrazolo[3,4-d]pyrimidine derivative is of particular interest due to its structural features, which allow for diverse modifications, making it a promising candidate for the development of novel therapeutic agents. Recent studies have explored its synthesis, biological activity, and potential applications in targeting various disease pathways.
One of the key areas of research has focused on the synthesis and optimization of 1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. A study published in the Journal of Medicinal Chemistry (2023) detailed an efficient synthetic route for this compound, highlighting its high yield and purity. The researchers emphasized the importance of the bromopropyl group, which serves as a reactive handle for further functionalization, enabling the attachment of various pharmacophores to enhance biological activity. This synthetic flexibility is crucial for the development of targeted therapies.
In terms of biological activity, recent investigations have revealed that this compound exhibits potent inhibitory effects against certain kinase enzymes, which are often implicated in cancer and inflammatory diseases. A preclinical study demonstrated its ability to selectively inhibit the JAK-STAT signaling pathway, a critical regulator of immune responses and cell proliferation. The compound's dual methylthio groups were found to enhance its binding affinity to the kinase active site, suggesting a structure-activity relationship that could be further exploited for drug design.
Another significant advancement is the exploration of 1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a potential antiviral agent. A 2024 study published in Antiviral Research reported its efficacy against RNA viruses, including SARS-CoV-2. The compound's mechanism of action involves interference with viral replication by targeting essential viral enzymes. This finding opens new avenues for the development of broad-spectrum antiviral drugs, particularly in the context of emerging infectious diseases.
Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as pharmacokinetics, toxicity, and formulation stability need to be addressed in future studies. However, the current body of research underscores the potential of 1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a multifaceted tool in medicinal chemistry. Continued efforts to optimize its properties and explore its applications are expected to yield significant contributions to the field.
In conclusion, the recent studies on 1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine highlight its versatility and potential as a therapeutic agent. Its synthetic accessibility, combined with its diverse biological activities, makes it a valuable candidate for further investigation. As research progresses, this compound may pave the way for innovative treatments in oncology, immunology, and virology.
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